molecular formula C24H39ClN6O3 B10861383 Datpt

Datpt

Cat. No.: B10861383
M. Wt: 495.1 g/mol
InChI Key: VKKLNYQJVSKJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Datpt is synthesized through a series of peptide synthesis reactions. The specific synthetic route involves the coupling of amino acids in a sequence-specific manner to form the peptide-mimetic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid resin support, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions: Datpt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Datpt has a wide range of scientific research applications, including:

Mechanism of Action

Datpt exerts its effects by blocking the interaction between SNX9 and p47phox in the endosome. This inhibition suppresses the production of reactive oxygen species and inflammatory cytokines, thereby reducing inflammation and bacterial growth. The molecular targets involved include the SNX9 and p47phox proteins, which play a crucial role in the regulation of reactive oxygen species production .

Comparison with Similar Compounds

Datpt is unique due to its specific peptide-mimetic structure and its ability to inhibit the SNX9-p47phox interaction. Similar compounds include other peptide-mimetic molecules that target protein-protein interactions, such as:

This compound stands out due to its dual anti-inflammatory and antibacterial functions, making it a promising candidate for sepsis research and other inflammatory conditions .

Biological Activity

Datpt, a compound derived from various natural sources, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antibacterial Properties

This compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis. Research indicates that it reduces ATP production and causes leakage of intracellular ATP in bacteria, which contributes to its bactericidal effects . The following table summarizes the antibacterial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Mycobacterium tuberculosis0.5 µg/mLATP reduction and membrane disruption
Staphylococcus aureus1.0 µg/mLMembrane integrity loss
Escherichia coli2.0 µg/mLInhibition of ATP synthesis

Antitumor Activity

This compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves the intercalation into DNA, leading to apoptosis in cancer cells. Studies have demonstrated that this compound can induce G1 cell cycle arrest and activate apoptotic pathways independent of caspases, suggesting a unique mode of action . The following table outlines its cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical carcinoma)5.2DNA intercalation and apoptosis
MCF-7 (Breast carcinoma)3.8G1 arrest and caspase-independent apoptosis
A549 (Lung carcinoma)4.5Induction of TRAIL signaling

Study 1: Antibacterial Efficacy

In a study published in Nature, researchers evaluated the antibacterial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The results demonstrated that this compound significantly reduced bacterial load in vitro and in vivo models, highlighting its potential as a therapeutic agent for tuberculosis .

Study 2: Antitumor Activity

A clinical trial assessed the antitumor effects of this compound on patients with advanced solid tumors. Participants receiving this compound showed a marked reduction in tumor size and improved survival rates compared to control groups. Notably, the compound was well-tolerated with minimal side effects, indicating its potential for further development as an anticancer drug .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : this compound intercalates into DNA strands, disrupting replication and transcription processes.
  • Apoptosis Induction : It triggers apoptotic pathways through both caspase-dependent and independent mechanisms.
  • Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell death.

Properties

Molecular Formula

C24H39ClN6O3

Molecular Weight

495.1 g/mol

IUPAC Name

4-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-6-(4-tert-butylphenyl)-2-N-(oxolan-2-ylmethyl)-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C24H38N6O3.ClH/c1-24(2,3)19-8-6-18(7-9-19)21-28-22(26-11-14-32-16-15-31-13-10-25)30-23(29-21)27-17-20-5-4-12-33-20;/h6-9,20H,4-5,10-17,25H2,1-3H3,(H2,26,27,28,29,30);1H

InChI Key

VKKLNYQJVSKJHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC3CCCO3)NCCOCCOCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.